Spinosyn D aglycone

Description

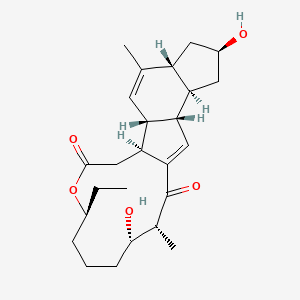

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-4,14-dimethyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O5/c1-4-16-6-5-7-23(27)14(3)25(29)22-11-20-18(21(22)12-24(28)30-16)8-13(2)17-9-15(26)10-19(17)20/h8,11,14-21,23,26-27H,4-7,9-10,12H2,1-3H3/t14-,15-,16+,17+,18-,19-,20-,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXGESFEOGOUOJ-OSPFSVQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Genesis of a Potent Insecticide: A Technical Guide to the Discovery and Origin of Spinosyn D Aglycone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinosyns, a revolutionary class of insect control agents, are macrolide natural products derived from the fermentation of the soil actinomycete, Saccharopolyspora spinosa.[1][2] The commercial product, spinosad, is a mixture of Spinosyn A and Spinosyn D, with the former being the major component.[1][3] These compounds exhibit high efficacy against a broad spectrum of insect pests, coupled with low mammalian toxicity and a favorable environmental profile.[4] At the heart of these complex molecules lies the aglycone core, a unique tetracyclic structure that is crucial for their biological activity. This technical guide provides an in-depth exploration of the discovery, origin, and biosynthesis of the Spinosyn D aglycone, presenting key quantitative data, detailed experimental protocols, and visual representations of the intricate biochemical pathways.

Discovery and Origin

The journey of spinosyns began with the isolation of Saccharopolyspora spinosa from a soil sample collected in 1985 from a closed rum distillery in the Virgin Islands. Subsequent fermentation of this actinomycete led to the discovery of a family of structurally related macrolides, the spinosyns. Spinosyn D, a minor but significant component of the spinosad mixture, is distinguished from Spinosyn A by the presence of a methyl group on the tetracyclic skeleton. The aglycone of Spinosyn D is the core polyketide-derived structure devoid of its two characteristic deoxy-sugars, forosamine and tri-O-methylrhamnose.

Biosynthesis of the this compound: A Symphony of Enzymes

The formation of the this compound is a complex process orchestrated by a suite of enzymes encoded by the spinosyn (spn) gene cluster. The biosynthesis can be broadly divided into the assembly of the polyketide backbone, its transformation into the tetracyclic core, and subsequent modifications.

The initial polyketide chain is assembled by a Type I polyketide synthase (PKS) system, encoded by the spnA, spnB, spnC, spnD, and spnE genes. The process is initiated with a propionyl-CoA starter unit and extended by the sequential addition of nine malonyl-CoA and two methylmalonyl-CoA extender units.

Following the synthesis of the linear polyketide, a series of remarkable enzymatic transformations fashion the characteristic tetracyclic aglycone. Key enzymes in this process include:

-

SpnJ: A flavin-dependent oxidase that catalyzes the oxidation of a hydroxyl group on the macrolactone intermediate.

-

SpnM: An enzyme that facilitates a dehydration reaction.

-

SpnF: A putative Diels-Alderase that catalyzes an intramolecular [4+2] cycloaddition, a crucial step in forming the perhydro-as-indacene core.

-

SpnL: An enzyme involved in a subsequent cyclization event.

The resulting aglycone is then glycosylated at two positions with a tri-O-methylrhamnose and a forosamine sugar, which are synthesized and attached by a series of glycosyltransferases and tailoring enzymes, including SpnG, SpnH, SpnI, and SpnK. Spinosyn D differs from Spinosyn A by an additional methylation on the aglycone.

Quantitative Data

The production of spinosyns is highly dependent on the strain of Saccharopolyspora spinosa and the fermentation conditions. The following tables summarize representative quantitative data from various studies.

Table 1: Spinosad Production in Saccharopolyspora spinosa Under Different Fermentation Conditions

| Strain | Fermentation Medium Components | Culture Conditions | Spinosad Titer (mg/L) | Reference |

| S. spinosa 4~6 | Not specified | 10 L fermentor, fed-batch | 458 | |

| S. spinosa Co121 | Mannitol (98.0 g/L), cottonseed flour (43.0 g/L), corn steep liquid (12.9 g/L), KH2PO4 (0.5 g/L), CaCO3 (3.0 g/L) | Shake-flask | 547 | |

| S. spinosa WHU1107 | Glucose (8g/100mL), cottonseed meal (2g/100mL), protein powder (1g/100mL), yeast powder (0.5g/100mL), trisodium citrate (0.4g/100mL), dipotassium hydrogen phosphate (0.2g/100mL), calcium carbonate (0.3g/100mL), ammonium sulfate (0.2g/100mL), rapeseed oil (5g/100mL) | Shake-flask, 250 rpm, 28°C, 60% humidity | >4000 |

Table 2: Physicochemical Properties of Spinosyn D and its Aglycone

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Spinosyn D | C42H67NO10 | 746.0 | 131929-63-0 |

| This compound | C25H36O5 | 416.5 | 149439-79-2 |

Experimental Protocols

Protocol 1: Fermentation of Saccharopolyspora spinosa for Spinosad Production

This protocol is a composite based on methodologies described in the literature.

-

Strain Maintenance: Maintain Saccharopolyspora spinosa on a suitable agar medium (e.g., TSB agar) at 28°C.

-

Seed Culture: Inoculate a loopful of spores into a seed medium (e.g., TSB medium or a specialized seed medium containing cornstarch, mannitol, and yeast extract). Incubate at 28°C with shaking (e.g., 250 rpm) for 2-3 days.

-

Production Culture: Inoculate the production fermentation medium with the seed culture (e.g., 5-10% v/v). The production medium composition is critical for high yields (see Table 1 for examples).

-

Fermentation: Incubate the production culture at 28°C with vigorous shaking (e.g., 250 rpm) for 7-14 days. Monitor pH and supplement with nutrients as needed.

-

Extraction: After fermentation, acidify the broth to approximately pH 5. Extract the spinosyns with an organic solvent such as acetonitrile. The mixture can be vortexed and then centrifuged to separate the phases.

-

Analysis: Analyze the extract for spinosyn content using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

Protocol 2: Hydrolysis of Spinosyn D to this compound

This protocol is based on descriptions of acidic hydrolysis of spinosyns.

-

Dissolution: Dissolve purified Spinosyn D in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Acidification: Add a mild acid (e.g., dilute HCl or trifluoroacetic acid) to the solution. The concentration and choice of acid will affect the rate and completeness of hydrolysis.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or HPLC until the Spinosyn D is consumed and the aglycone is the major product.

-

Neutralization and Extraction: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution). Extract the aglycone into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude aglycone by column chromatography on silica gel or by preparative HPLC.

Protocol 3: Enzymatic Assay for SpnJ (Oxidase)

This protocol is adapted from the characterization of SpnJ.

-

Enzyme Purification: Express the spnJ gene in a suitable host (e.g., E. coli) and purify the recombinant SpnJ protein using affinity chromatography (e.g., Ni-NTA).

-

Substrate Preparation: Synthesize or isolate the macrolactone precursor to the spinosyn aglycone.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), the macrolactone substrate (e.g., 2 mM), FAD (e.g., 40 µM), and the purified SpnJ enzyme (e.g., 20 µM).

-

Incubation: Incubate the reaction mixture at 29°C.

-

Analysis: Monitor the formation of the oxidized product over time by TLC or reverse-phase HPLC. The product can be identified by NMR and mass spectrometry.

Protocol 4: Enzymatic Assay for SpnF (Diels-Alderase)

This protocol is based on studies of the SpnF-catalyzed cycloaddition.

-

Enzyme Purification: Purify recombinant SpnF enzyme expressed in a suitable host.

-

Substrate Generation: The substrate for SpnF is the product of the SpnM-catalyzed dehydration. This can be generated in situ by including SpnM in the reaction mixture or by prior synthesis.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the diene substrate, and the purified SpnF enzyme.

-

Incubation: Incubate the reaction at a controlled temperature. A control reaction without SpnF should be run in parallel to measure the rate of the non-enzymatic cycloaddition.

-

Analysis: Monitor the formation of the cyclized product by HPLC. The rate enhancement by SpnF can be determined by comparing the rates of the enzymatic and non-enzymatic reactions. Michaelis-Menten kinetics can be determined by varying the substrate concentration.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the study of this compound.

References

The Core Biosynthesis of Spinosyn D Aglycone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of the Spinosyn D aglycone, the core scaffold of the potent insecticide Spinosyn D. Produced by the actinomycete Saccharopolyspora spinosa, the intricate assembly of this tetracyclic macrolide involves a modular polyketide synthase and a series of complex post-PKS modifications. This document details the enzymatic machinery, genetic basis, and key chemical transformations, presenting quantitative data and experimental methodologies to support further research and development in this field.

Overview of the Spinosyn Biosynthetic Gene Cluster

The biosynthesis of spinosyns is orchestrated by a large gene cluster spanning approximately 74 kb in the genome of Saccharopolyspora spinosa[1][2]. This cluster encodes a Type I polyketide synthase (PKS), enzymes responsible for the synthesis and attachment of deoxysugars (forosamine and rhamnose), and a suite of tailoring enzymes that modify the polyketide backbone to form the characteristic tetracyclic aglycone[1][2]. While most genes for spinosyn biosynthesis are located in this cluster, some genes for rhamnose biosynthesis are found elsewhere in the genome[1].

The Polyketide Synthase and Formation of the Linear Polyketide Chain

The assembly of the 21-carbon backbone of the Spinosyn aglycone is carried out by a Type I modular polyketide synthase (PKS) encoded by the spnA, spnB, spnC, spnD, and spnE genes. This enzymatic assembly line consists of multiple modules, each responsible for the addition and modification of a specific extender unit to the growing polyketide chain. Propionyl-CoA serves as the starter unit, while malonyl-CoA and methylmalonyl-CoA are utilized as extender units.

The key distinction between the biosynthesis of Spinosyn A and Spinosyn D lies within the PKS, specifically in the acyltransferase (AT) domain of module 8. In the biosynthesis of Spinosyn D, this AT domain incorporates a methylmalonyl-CoA extender unit, leading to the introduction of a methyl group at the C6 position of the final aglycone. In contrast, for Spinosyn A, a malonyl-CoA unit is incorporated at this position, resulting in a hydrogen at C6.

Post-PKS Modifications: The Cyclization Cascade to the Tetracyclic Aglycone

Following the synthesis of the linear polyketide chain by the PKS, a series of remarkable enzymatic transformations, often referred to as post-PKS modifications, are required to form the complex tetracyclic structure of the Spinosyn aglycone. This process involves a cascade of cyclization reactions catalyzed by several key enzymes.

Key Enzymes and Their Functions in Aglycone Formation

| Enzyme | Gene | Function |

| SpnJ | spnJ | A flavin-dependent dehydrogenase that catalyzes the oxidation of a hydroxyl group on the macrolactone intermediate. |

| SpnM | spnM | A dehydratase that removes a water molecule to create a double bond, setting the stage for subsequent cyclizations. |

| SpnF | spnF | A fascinating enzyme that functions as a Diels-Alderase, catalyzing a [4+2] cycloaddition to form a six-membered ring within the macrolactone. |

| SpnL | spnL | Catalyzes the final cross-bridging step through a Rauhut-Currier type reaction, completing the formation of the tetracyclic perhydro-as-indacene core. |

The Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway for the this compound, highlighting the key enzymatic steps.

Quantitative Insights into Spinosyn Biosynthesis

Metabolomics studies comparing wild-type and engineered strains of Saccharopolyspora spinosa have provided valuable quantitative data on the metabolic fluxes related to spinosad production. These analyses have identified key precursor metabolites and bottlenecks in the pathway.

Table 1: Relative Abundance of Key Metabolites in Different S. spinosa Strains

| Metabolite | Wild-Type (WT) | High-Yielding Mutant (WH124) | Engineered Strain (LU104) | Putative Role in Spinosyn Biosynthesis | Reference |

| Acetyl-CoA | 1.00 | 1.25 | 0.80 | Precursor for Malonyl-CoA | |

| α-Ketoglutarate | 1.00 | 1.30 | 0.75 | Central Carbon Metabolism | |

| Succinic Acid | 1.00 | 1.40 | 0.70 | Central Carbon Metabolism | |

| Glutamate | 1.00 | 1.50 | 0.65 | Amino Acid Metabolism | |

| Pseudoaglycone | 1.00 | 1.60 | 5.00 | Direct Precursor to Spinosyns |

Note: Values are presented as relative abundance compared to the wild-type strain.

Experimental Protocols

This section outlines the general methodologies for key experiments frequently employed in the study of Spinosyn biosynthesis.

Gene Knockout in Saccharopolyspora spinosa

The generation of targeted gene knockouts is crucial for elucidating the function of specific genes in the spinosyn biosynthetic pathway. A common method involves the use of a temperature-sensitive vector, such as pKC1139, to facilitate homologous recombination.

Protocol Outline:

-

Vector Construction: Flanking regions of the target gene are PCR amplified and cloned into a temperature-sensitive E. coli-Saccharopolyspora shuttle vector containing a selectable marker.

-

Protoplast Transformation or Conjugation: The knockout vector is introduced into S. spinosa via protoplast transformation or intergeneric conjugation from E. coli.

-

Selection of Single Crossover Events: Transformants are grown at a non-permissive temperature for vector replication, selecting for chromosomal integration.

-

Resolution of Double Crossover: Colonies are then grown at a permissive temperature without selection to allow for the second crossover event, resulting in either gene replacement or reversion to wild-type.

-

Screening and Verification: Mutant candidates are screened by PCR to identify the desired double crossover event. Confirmation is typically performed by Southern blotting and sequencing.

-

Phenotypic Analysis: The mutant strain is fermented, and the resulting metabolites are analyzed by HPLC and LC-MS to determine the effect of the gene knockout on Spinosyn production.

In Vitro Enzyme Assays for SpnF (Diels-Alderase) and SpnL (Rauhut-Currier Catalyst)

Characterizing the enzymatic activity of the cyclases SpnF and SpnL requires in vitro assays with purified enzymes and their respective substrates.

Protocol Outline:

-

Enzyme Expression and Purification: The genes encoding SpnF and SpnL are cloned into an expression vector (e.g., pET vector) and overexpressed in a suitable host such as E. coli. The recombinant proteins are then purified, often using affinity chromatography (e.g., His-tag).

-

Substrate Preparation: The specific polyketide intermediates that serve as substrates for SpnF and SpnL are either chemically synthesized or biosynthetically produced and purified.

-

Enzymatic Reaction: The purified enzyme is incubated with its substrate in a suitable buffer at an optimal temperature and pH.

-

Time-Course Analysis: Aliquots of the reaction mixture are taken at various time points, and the reaction is quenched (e.g., by adding a solvent like ethyl acetate).

-

Product Detection and Quantification: The reaction products are extracted and analyzed by HPLC or LC-MS to monitor the conversion of substrate to product over time. The identity of the product can be confirmed by NMR spectroscopy.

-

Kinetic Analysis: To determine kinetic parameters such as Km and kcat, the initial reaction rates are measured at varying substrate concentrations.

Conclusion

The biosynthesis of the this compound is a complex and elegant process that showcases the remarkable catalytic capabilities of microbial enzymes. A thorough understanding of this pathway, from the modular PKS to the intricate post-PKS cyclization cascade, is essential for the rational design of novel Spinosyn analogs with improved insecticidal properties and for the metabolic engineering of Saccharopolyspora spinosa to enhance production yields. The data and methodologies presented in this guide provide a solid foundation for researchers to build upon in their efforts to harness the full potential of this important class of natural products.

References

In-Depth Technical Guide: Spinosyn D Aglycone (CAS No. 149439-79-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinosyn D aglycone, with the Chemical Abstracts Service (CAS) number 149439-79-2, is the core tetracyclic macrolide structure of the natural insecticide Spinosyn D.[1] Produced by the fermentation of the soil bacterium Saccharopolyspora spinosa, the spinosyn family of compounds, including the commercial product Spinosad (a mixture of Spinosyn A and D), are potent insecticides.[2] However, the biological activity of these compounds is critically dependent on the presence of two sugar moieties attached to the aglycone core. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and biological activity, with a particular emphasis on the significant reduction in insecticidal potency upon removal of the saccharide groups. While the parent compound, Spinosyn D, exerts its neurotoxic effects by targeting nicotinic acetylcholine receptors (nAChRs), the aglycone itself demonstrates markedly diminished activity, underscoring the essential role of the sugar residues in receptor binding and activation. This document serves as a technical resource for researchers in drug discovery, agrochemical development, and natural product chemistry.

Chemical and Physical Properties

This compound is a complex macrolide that forms the central scaffold of Spinosyn D. Its chemical and physical properties are summarized in the table below. The molecule is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1]

| Property | Value | Reference |

| CAS Number | 149439-79-2 | [2] |

| Molecular Formula | C25H36O5 | [2] |

| Molecular Weight | 416.5 g/mol | |

| Appearance | White solid | |

| Purity | >95% by HPLC | |

| Storage Conditions | -20°C |

Synthesis and Formation

This compound is primarily obtained through the acid-catalyzed hydrolysis of its parent compound, Spinosyn D. The process involves the cleavage of the glycosidic bonds that link the forosamine and tri-O-methylrhamnose sugars to the aglycone core.

A key challenge in the synthesis of this compound is the potential for decomposition under harsh acidic conditions. Direct, vigorous acid hydrolysis of Spinosyn D can lead to the degradation of the 17-pseudoaglycone intermediate, likely due to the protonation of the 5,6-double bond, which results in the formation of a tertiary carbonium ion and subsequent rearrangements.

A more controlled, two-step method has been described for the preparation of the aglycone from Spinosyn L (3'-O-demethyl Spinosyn D), a closely related analogue. This approach can be adapted for Spinosyn D. The general workflow involves the initial formation of the 9-pseudoaglycone, followed by the hydrolysis of the remaining sugar moiety.

Experimental Workflow for the Formation of this compound

Detailed Experimental Protocol

The following is a generalized protocol based on the method described by Creemer et al. (1998) for the conversion of a related spinosyn to its aglycone. Researchers should optimize conditions for Spinosyn D.

Step 1: Formation of Spinosyn D 9-pseudoaglycone

-

Oxidation: Spinosyn L (3'-O-demethyl spinosyn D), obtained from fermentation of biosynthetically-blocked mutant strains of Saccharopolyspora spinosa, is oxidized to the corresponding 3'-keto-derivative.

-

β-Elimination: The resulting keto-sugar is then subjected to β-elimination under basic conditions to yield the 9-pseudoaglycone of Spinosyn D.

Step 2: Hydrolysis to this compound

-

Acid Hydrolysis: The forosamine sugar at the 17-position of the 9-pseudoaglycone is readily hydrolyzed under mild acidic conditions to yield the final product, this compound.

-

Purification: The reaction mixture is purified using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate the pure aglycone.

Biological Activity and Mechanism of Action

The primary mechanism of action of the parent spinosyns is the disruption of nicotinic acetylcholine receptor (nAChR) function in the insect nervous system. This leads to the excitation of the central nervous system, involuntary muscle contractions, paralysis, and ultimately, the death of the insect.

Crucially, the saccharide moieties of the spinosyns are essential for this potent insecticidal activity. The removal of these sugars to form the aglycone results in a dramatic loss of biological efficacy.

Quantitative Biological Activity Data

| Compound | Organism | Assay | Result | Reference |

| This compound | Heliothis virescens (tobacco budworm) neonate larvae | Lethal Concentration 50 (LC50) | >64 ppm |

As indicated in the table, this compound is not lethal to tobacco budworm larvae at concentrations up to 64 ppm, highlighting its weak insecticidal properties compared to the parent compound. This strongly suggests that the aglycone has poor affinity for the nAChR target site.

Signaling Pathway Interaction

There is currently no scientific evidence to suggest that this compound directly or significantly interacts with any specific signaling pathways to elicit a biological response. The well-documented mechanism of action of the parent spinosyns on nAChRs is dependent on the presence of the sugar residues. Therefore, a signaling pathway diagram for the aglycone itself is not applicable. Instead, the following diagram illustrates the chemical transformation leading to the formation of the biologically inactive aglycone from the active Spinosyn D.

Conclusion

This compound (CAS No. 149439-79-2) represents the structural core of the potent insecticide Spinosyn D. While it is a valuable molecule for synthetic and semi-synthetic studies aimed at creating novel spinosyn analogues, its own biological activity is minimal. The profound difference in insecticidal potency between Spinosyn D and its aglycone unequivocally demonstrates the critical role of the forosamine and tri-O-methylrhamnose sugar moieties in the interaction with the nicotinic acetylcholine receptor target. For researchers in drug and pesticide development, the aglycone serves as a fundamental building block and a clear example of structure-activity relationships, where the glycosylation pattern is the primary determinant of biological function. Further research into the specific interactions of the sugar residues with the nAChR could provide valuable insights for the design of new and more effective insect control agents.

References

Unraveling the Biological Activity of Spinosyn D Aglycone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spinosyn D, a potent insecticide derived from the fermentation of Saccharopolyspora spinosa, owes its activity to a complex molecular structure. A critical component of this structure is its aglycone core. Understanding the intrinsic biological activity of the Spinosyn D aglycone is paramount for elucidating structure-activity relationships, designing novel insecticidal agents, and comprehending its metabolic fate. This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its mechanism of action, target interactions, and the experimental methodologies used for its characterization. Quantitative data is presented to highlight the significant contribution of the saccharide moieties to the overall potency of the parent molecule.

Mechanism of Action

The primary mode of action of spinosyns, including Spinosyn D, is the disruption of insect neurotransmission. This is achieved through a unique interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for excitatory signaling in the insect central nervous system.

Spinosyns act as allosteric modulators of nAChRs, binding to a site distinct from that of acetylcholine and other nicotinic agonists like neonicotinoids.[1][2][3] This allosteric binding potentiates the activity of the receptor, leading to prolonged channel opening, continuous neuronal excitation, involuntary muscle contractions, tremors, and ultimately, paralysis and death of the insect.[4] The α6 subunit of the nAChR has been identified as a key target for spinosyns in insects such as Drosophila melanogaster.[2]

In addition to their primary action on nAChRs, some studies suggest that spinosyns may have a secondary, less potent effect on γ-aminobutyric acid (GABA) receptors, which are inhibitory ligand-gated chloride channels. However, the primary insecticidal activity is attributed to their effects on nAChRs.

The this compound, lacking the essential forosamine and tri-O-methylrhamnose sugar moieties, exhibits significantly attenuated insecticidal activity. This underscores the critical role of these sugars in the high-affinity binding and potent modulatory effects of the parent Spinosyn D molecule on its target receptors.

Quantitative Biological Data

The insecticidal potency of this compound is markedly lower than that of its parent compound, Spinosyn D, and other related spinosyns. The following table summarizes the available quantitative data, emphasizing the dramatic loss of activity upon removal of the sugar groups.

| Compound | Insect Species | Assay Type | Metric | Value (ppm) | Reference |

| This compound | Heliothis virescens (Tobacco Budworm) | Neonate Larvae Drench | LC50 | ≥ 64 | |

| Spinosyn A | Heliothis virescens (Tobacco Budworm) | Neonate Larvae Drench | LC50 | 0.3 | |

| Spinosyn D | Heliothis virescens (Tobacco Budworm) | Neonate Larvae Drench | LC50 | - | - |

Experimental Protocols

Preparation of this compound via Acid Hydrolysis

The this compound can be obtained from Spinosyn D through a two-step acid hydrolysis procedure. This process selectively removes the forosamine and tri-O-methylrhamnose moieties.

Protocol:

-

Step 1: Removal of the Forosamine Moiety (Formation of 9-pseudoaglycone).

-

Dissolve Spinosyn D in a suitable organic solvent (e.g., methanol).

-

Add a mild acid (e.g., 0.1 N HCl) and stir the reaction mixture at room temperature for a specified duration (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 9-pseudoaglycone of Spinosyn D.

-

Purify the product using column chromatography on silica gel.

-

-

Step 2: Removal of the Tri-O-methylrhamnose Moiety (Formation of Aglycone).

-

Dissolve the purified 9-pseudoaglycone of Spinosyn D in an appropriate solvent mixture (e.g., tetrahydrofuran and water).

-

Add a stronger acid (e.g., 1 N H₂SO₄) and heat the reaction mixture at an elevated temperature (e.g., 60-80 °C), monitoring the reaction by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the this compound with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final this compound product by column chromatography or preparative HPLC.

-

Radioligand Binding Assay for nAChR Interaction

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for insect nAChRs.

Materials:

-

Membrane preparations from a relevant insect source (e.g., heads of Drosophila melanogaster or nerve cords of Periplaneta americana).

-

A suitable radioligand that binds to the spinosyn binding site on the nAChR (e.g., [³H]-Spinosyn A).

-

This compound (test compound).

-

Unlabeled Spinosyn A (for determining non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize the insect tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled Spinosyn A (for non-specific binding) or varying concentrations of this compound.

-

50 µL of the radioligand at a fixed concentration (typically at or below its Kd).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology on Xenopus Oocytes

This protocol outlines the procedure for expressing insect nAChRs in Xenopus laevis oocytes and functionally characterizing the modulatory effects of this compound.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the insect nAChR of interest (e.g., Drosophila Dα6).

-

Collagenase solution.

-

Barth's solution.

-

Two-electrode voltage-clamp setup.

-

Microelectrodes filled with 3 M KCl.

-

Perfusion system.

-

Acetylcholine (ACh).

-

This compound.

Protocol:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis and defolliculate by treatment with collagenase. Inject the oocytes with the cRNA encoding the nAChR subunits and incubate them in Barth's solution for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with Barth's solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection) and clamp the membrane potential at a holding potential of -80 mV.

-

Establish a baseline current.

-

-

Compound Application:

-

Apply a sub-maximal concentration of ACh to elicit an inward current.

-

After a washout period, co-apply the same concentration of ACh with varying concentrations of this compound.

-

Record the changes in the ACh-evoked current amplitude and kinetics.

-

-

Data Analysis: Measure the peak current amplitude in the presence and absence of the this compound. Plot the potentiation or inhibition of the ACh response as a function of the aglycone concentration to determine its EC₅₀ or IC₅₀ and its efficacy as a modulator.

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway of this compound at the insect nAChR.

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

Conclusion

The this compound represents the core structure of a highly potent class of insecticides. While it retains the fundamental pharmacophore for interaction with insect nicotinic acetylcholine receptors, its biological activity is severely diminished in the absence of the forosamine and tri-O-methylrhamnose sugar moieties. This highlights the critical role of these saccharides in the high-affinity binding and allosteric modulation that are characteristic of the parent spinosyn compounds. The detailed experimental protocols and workflows provided herein serve as a guide for researchers investigating the structure-activity relationships of spinosyns and for the rational design of novel insecticidal agents targeting the nAChR. Further quantitative studies on the aglycone and its derivatives will continue to refine our understanding of this important class of natural product-based insecticides.

References

Spinosyn D Aglycone: A Technical Review for Drug Development Professionals

An in-depth guide to the core of Spinosyn D, detailing its synthesis, biological activity, and mechanism of action for researchers, scientists, and professionals in drug development.

Introduction

Spinosyn D, a major component of the commercially successful insecticide Spinosad, is a macrocyclic lactone produced by the fermentation of the soil actinomycete Saccharopolyspora spinosa. Its insecticidal activity is largely attributed to its unique mode of action on the insect nervous system. The core of the Spinosyn D molecule, the aglycone, represents a foundational scaffold for chemical modification and the development of novel derivatives. While the parent glycosylated spinosyns have been extensively studied, the aglycone itself presents distinct chemical and biological properties. This technical guide provides a comprehensive review of the existing literature on Spinosyn D aglycone, focusing on its synthesis, biological activity, and the underlying experimental methodologies.

Synthesis of this compound

The generation of this compound is not a trivial hydrolysis of its parent molecule. Direct, forceful acidic hydrolysis, which can be employed for the analogous Spinosyn A, proves to be destructive to the Spinosyn D pseudoaglycone, likely due to the facile protonation of the 5,6-double bond leading to undesirable rearrangements[1]. A more nuanced, multi-step enzymatic and chemical pathway has been outlined for the successful synthesis of this compound, starting from Spinosyn L (3'-O-demethyl Spinosyn D).

Experimental Protocols

Synthesis of this compound from Spinosyn L (Based on Creemer et al., 1998) [1]

Disclaimer: The following protocol is a high-level summary based on the published abstract. Detailed experimental conditions, including reagent quantities, reaction times, temperatures, and purification methods, are contained within the full peer-reviewed article and are not publicly available in the immediate search results.

-

Oxidation of Spinosyn L: Spinosyn L, a 3'-O-demethylated analog of Spinosyn D obtained from biosynthetically-blocked mutants of S. spinosa, is the starting material. The hydroxyl group at the 3'-position of the rhamnose sugar is oxidized to the corresponding 3'-keto-derivative.

-

β-Elimination: The resulting keto-sugar is then subjected to basic conditions to induce β-elimination, which cleaves the rhamnose moiety, yielding the 9-pseudoaglycone of Spinosyn D.

-

Hydrolysis of Forosamine: The final step involves the hydrolysis of the forosamine sugar from the 17-position of the 9-pseudoaglycone. This is achieved under conditions that selectively cleave this glycosidic bond without degrading the aglycone core.

General Hydrolysis of Spinosyn A to its Aglycone (Note: Not suitable for Spinosyn D)

For comparative purposes, the two-step hydrolysis of Spinosyn A is described:

-

Mild Acidic Hydrolysis: The forosamine sugar at the 17-position is removed under mild acidic conditions to yield the 17-pseudoaglycone.

-

Vigorous Acidic Hydrolysis: The tri-O-methylrhamnose at the 9-position is subsequently cleaved under more vigorous acidic conditions to give the Spinosyn A aglycone.

Synthesis Workflow

References

An In-depth Technical Guide to Spinosyn D Aglycone: A Core Structure for Novel Bio-insecticides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinosyn D aglycone is the core polyketide-derived macrocyclic structure of Spinosyn D, a potent insecticidal compound produced by the bacterium Saccharopolyspora spinosa. Spinosyns, including the commercially successful Spinosad (a mixture of Spinosyn A and D), are renowned for their unique mode of action, targeting the insect nervous system. While Spinosyn D itself exhibits high insecticidal activity, its aglycone core is reported to be only weakly active.[1][2] This suggests that the appended sugar moieties are crucial for potent bioactivity. Nevertheless, the this compound serves as a vital scaffold for the synthesis of novel spinosoids and for structure-activity relationship (SAR) studies aimed at developing next-generation insecticides. This guide provides a preliminary research overview of this compound, summarizing its physicochemical properties, outlining its synthesis, and discussing its biological relevance.

Physicochemical Properties

Table 1: Physicochemical Properties of Spinosyn Aglycones

| Property | This compound | Spinosyn A Aglycone (as a proxy) | Source |

| Molecular Formula | C25H36O5 | C24H34O5 | [2] |

| Molecular Weight | 416.6 g/mol | 402.5 g/mol | [2] |

| Appearance | White solid | Solid | [3] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | Soluble in ethanol, methanol, DMF, and DMSO. | |

| Storage Conditions | -20°C | -20°C |

Synthesis of this compound

The preparation of this compound is achieved through the hydrolysis of the parent compound, Spinosyn D. Direct, harsh acidic hydrolysis of Spinosyn D or its 17-pseudoaglycone can lead to decomposition of the aglycone. This is likely due to the facile protonation of the 5,6-double bond, leading to undesirable rearrangements. Therefore, a more controlled, multi-step approach is necessary to obtain the aglycone in a clean manner.

A plausible synthetic strategy, based on the work of Creemer et al. (1998), involves a two-step hydrolysis. The first step is the selective removal of the forosamine sugar under mild acidic conditions to yield the 17-pseudoaglycone. The second sugar, a tri-O-methylrhamnose, is then cleaved under more vigorous acidic conditions. However, to circumvent the decomposition issue with the Spinosyn D backbone, an alternative route has been described. This involves starting with Spinosyn L (3'-O-demethyl Spinosyn D), oxidizing the rhamnose moiety, followed by beta-elimination to form the 9-pseudoaglycone. The final step is the hydrolysis of the forosamine from the 9-pseudoaglycone to yield the this compound.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on the general descriptions, the following methodologies are likely employed:

1. Formation of Spinosyn D 9-pseudoaglycone (from Spinosyn L):

-

Oxidation: Spinosyn L is oxidized to its 3'-keto derivative. This is typically achieved using a mild oxidizing agent.

-

Beta-Elimination: The resulting keto-sugar is then subjected to basic conditions to induce beta-elimination of the sugar moiety, yielding the 9-pseudoaglycone.

2. Hydrolysis of the 9-pseudoaglycone to this compound:

-

Acid Hydrolysis: The forosamine sugar at the 17-position of the 9-pseudoaglycone is removed by hydrolysis under acidic conditions to yield the final this compound.

Purification: Chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), would be employed to isolate and purify the aglycone from the reaction mixture.

Characterization: The structure of the synthesized aglycone would be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Mechanism of Action

The insecticidal activity of spinosyns is primarily attributed to their unique mode of action on the insect nervous system. They are allosteric modulators of nicotinic acetylcholine receptors (nAChRs), causing prolonged activation and leading to hyperexcitation, paralysis, and ultimately, insect death. They may also have effects on GABA receptors.

This compound, lacking the crucial sugar moieties, is reported to be only weakly active as an insecticide. This highlights the critical role of the forosamine and tri-O-methylrhamnose sugars in the binding and activity at the receptor sites. While the aglycone itself is not a potent insecticide, its core structure is the foundation for the entire class of spinosyn insecticides. Understanding its chemistry is therefore essential for the development of new, semi-synthetic spinosoids with potentially improved properties, such as a broader spectrum of activity, enhanced photostability, or altered environmental persistence.

Conclusion

This compound represents a fundamental building block in the field of bio-insecticides. While it lacks the potent insecticidal activity of its parent glycoside, its chemical structure is the key to the unique mode of action of the spinosyn family. The synthesis of the aglycone, though challenging due to potential instability, provides a platform for the creation of novel derivatives. Further research into the detailed synthesis, purification, and characterization of this compound, including the acquisition of comprehensive spectroscopic and quantitative solubility data, is crucial for advancing the development of new and effective pest management solutions. This technical guide serves as a foundational resource for researchers embarking on studies involving this important molecular scaffold.

References

Spinosyn D Aglycone and its Nexus with Spinosad: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Spinosyn D aglycone and its intrinsic relationship with Spinosad, a leading bio-insecticide. The document details the chemical structures, biosynthetic origins, mode of action, and metabolic fate of these compounds. It further presents a compilation of quantitative data and outlines key experimental methodologies for their analysis.

Introduction to Spinosad and the Spinosyn Family

Spinosad is a highly effective, broad-spectrum insecticide derived from the fermentation of the soil actinomycete, Saccharopolyspora spinosa.[1][2][3] It is not a single chemical entity but a mixture of two principal active components: Spinosyn A and Spinosyn D.[1][4] Spinosyn A is the major component, and Spinosyn D is the minor, typically in a ratio of approximately 17:3 to 85:15. These compounds belong to the spinosyn class of macrolides, characterized by a unique tetracyclic ring system linked to two different sugar moieties: the amino sugar D-forosamine and the neutral sugar tri-Ο-methyl-L-rhamnose.

This compound is the core tetracyclic structure of Spinosyn D, devoid of its two sugar groups. It is primarily formed through the hydrolysis or degradation of the parent Spinosyn D molecule. The presence and nature of the sugar moieties are considered essential for the potent insecticidal activity of the spinosyns.

Chemical Structures and Properties

The foundational difference between Spinosyn A and Spinosyn D lies in a single methylation at the C6 position of the tetracyclic core; Spinosyn D possesses a methyl group at this position, whereas Spinosyn A has a hydrogen atom. This seemingly minor structural variation influences their biological activity and physical properties. The aglycone, lacking the sugar attachments, presents a significantly different chemical profile.

Table 1: Physicochemical Properties of Spinosyn A, Spinosyn D, and this compound

| Property | Spinosyn A | Spinosyn D | This compound |

| CAS Number | 131929-60-7 | 131929-63-0 | 149439-79-2 |

| Molecular Formula | C₄₁H₆₅NO₁₀ | C₄₂H₆₇NO₁₀ | C₂₅H₃₆O₅ |

| Molecular Weight | 731.96 g/mol | 746.00 g/mol | 416.5 g/mol |

| General Structure | Tetracyclic macrolide with D-forosamine and tri-Ο-methyl-L-rhamnose | Tetracyclic macrolide with D-forosamine and tri-Ο-methyl-L-rhamnose | Tetracyclic core of Spinosyn D |

| Key Structural Difference from Spinosyn A | - | Methyl group at C6 position | Lacks both sugar moieties |

| Water Solubility (pH 7) | Higher than Spinosyn D | ~1000-fold lower than Spinosyn A | Not readily available, but expected to be low |

| Melting Point | Lower than Spinosyn D | 71°C higher than Spinosyn A | Not readily available |

Biosynthesis and Production

Spinosyns are secondary metabolites produced during the aerobic fermentation of Saccharopolyspora spinosa. The complex tetracyclic aglycone is synthesized via a polyketide synthase pathway. Following the formation of the aglycone, glycosyltransferases attach the two sugar moieties, D-forosamine and tri-Ο-methyl-L-rhamnose, which are synthesized through separate pathways. The final mixture of Spinosyn A and D is then extracted and purified to produce the active ingredient for insecticidal formulations.

Caption: Biosynthetic workflow for Spinosad production.

Mode of Action

Spinosad possesses a unique mode of action, primarily targeting the insect nervous system. It acts on nicotinic acetylcholine receptors (nAChRs) at a site distinct from other insecticides like neonicotinoids. This binding leads to the prolonged activation of the receptors, causing involuntary muscle contractions, tremors, and eventual paralysis. Spinosad also exhibits secondary effects on γ-aminobutyric acid (GABA) receptors, which further contributes to the disruption of nerve function and insect mortality. This dual mechanism of action makes it highly effective and less prone to cross-resistance with other insecticide classes.

While Spinosad is highly active, the this compound is only weakly active as an insecticide, highlighting the critical role of the sugar moieties in binding to the target receptors and overall insecticidal potency.

Caption: Spinosad's mode of action signaling pathway.

Metabolism and Degradation

Spinosad is subject to degradation in the environment, primarily through photodegradation (breakdown by sunlight) and microbial action. In the presence of sunlight, its half-life on leaf surfaces can be as short as 1.6 to 16 days, and in water, less than a day.

The degradation of Spinosad can lead to the formation of various metabolites, including the aglycones of Spinosyn A and D through the loss of the sugar moieties. Hydrolysis, particularly under acidic conditions, can cleave the glycosidic bonds, yielding the respective pseudoaglycones (loss of one sugar) and ultimately the aglycones. The this compound is specifically an acid degradation product resulting from the hydrolysis of both saccharide groups on Spinosyn D.

Table 2: Insecticidal Activity Data

| Compound/Mixture | Target Pest | Bioassay Type | Activity Metric | Value |

| Spinosad | Sitophilus oryzae (Rice weevil) | Contact | LC₅₀ (7 days) | 0.65 mg/kg |

| Spinosad | Tribolium castaneum (Red flour beetle) | Contact | LC₅₀ (7 days) | Not explicitly stated, but less effective than on S. oryzae |

| Spinosyn A | Heliothis virescens (Tobacco budworm) | Larval | Relative Activity | Most active spinosyn |

| Spinosyn D | Heliothis virescens (Tobacco budworm) | Larval | Relative Activity | Slightly less active than Spinosyn A |

| This compound | General | Insecticidal | Potency | Weakly active |

Experimental Protocols

Extraction and Quantification of Spinosyn A and D from Animal-Derived Products

This method outlines a procedure for the analysis of Spinosad (the sum of Spinosyn A and D) in samples like muscle, fat, liver, kidney, fish, milk, and eggs using Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology:

-

Sample Preparation:

-

For muscle, liver, kidney, and fish, weigh 20.0 g of the sample. For fat, use 5.00 g. For milk and eggs, use 10.0 g.

-

Add 20 mL of 1 mol/L dipotassium hydrogen phosphate and homogenize.

-

-

Extraction:

-

Add 100 mL of an acetone/n-hexane (1:2, v/v) mixture to the homogenized sample and homogenize again.

-

Centrifuge the mixture at 3,000 rpm for 5 minutes and collect the organic (upper) layer.

-

To the remaining residue, add 50 mL of n-hexane, homogenize, and centrifuge again. Collect the organic layer.

-

Combine the collected organic layers.

-

-

Clean-up:

-

Dehydrate the combined organic extract with anhydrous sodium sulfate and then filter.

-

Concentrate the filtrate at a temperature below 40°C to remove the solvent.

-

Dissolve the residue in an appropriate volume of n-hexane (e.g., 20 mL for muscle/fat, 10 mL for milk/egg).

-

Further clean-up can be performed using solid-phase extraction with cartridges like trimethylaminopropyl-silanized silica gel and ethylenediamine-N-propylsilanized silica gel.

-

-

Analysis:

-

Quantify Spinosyn A and Spinosyn D individually using LC-MS.

-

Prepare standard solutions of Spinosyn A and Spinosyn D in methanol to create a calibration curve.

-

The total Spinosad concentration is reported as the sum of the quantified Spinosyn A and Spinosyn D.

-

Hydrolysis of Spinosyn D to this compound

This protocol describes a general approach for the acid-catalyzed hydrolysis to produce the aglycone, based on established chemical principles for spinosyns.

Methodology:

-

Initial Hydrolysis to Pseudoaglycone:

-

Dissolve Spinosyn D in a suitable solvent.

-

Treat the solution with mild acidic conditions to selectively hydrolyze the forosamine sugar at the C-17 position, yielding the 17-pseudoaglycone. This step requires careful control to avoid degradation of the pseudoaglycone.

-

-

Alternative Route to 9-Pseudoaglycone:

-

An alternative involves starting with a biosynthetically modified precursor like Spinosyn L (3'-O-demethyl Spinosyn D).

-

Oxidize the precursor to the 3'-keto-derivative.

-

Induce β-elimination under basic conditions to yield the 9-pseudoaglycone of Spinosyn D.

-

-

Final Hydrolysis to Aglycone:

-

From the 9-pseudoaglycone of Spinosyn D, the forosamine at the C-17 position can be readily hydrolyzed to yield the this compound.

-

References

An In-depth Technical Guide to Fermentation-Derived Metabolites from Saccharopolyspora spinosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saccharopolyspora spinosa, a soil-dwelling actinobacterium, is a prolific producer of a commercially significant family of macrolide insecticides known as spinosyns. The primary fermentation products, spinosyn A and spinosyn D, collectively form the active ingredient of the widely used biopesticide, spinosad. This technical guide provides a comprehensive overview of the fermentation-derived metabolites of S. spinosa, with a focus on their biosynthesis, fermentation and extraction protocols, and the intricate regulatory networks governing their production. Detailed methodologies for key experiments are presented, along with a quantitative summary of production yields under various conditions to aid in the optimization of fermentation processes. Furthermore, this guide visualizes the complex signaling and metabolic pathways involved in spinosyn biosynthesis, offering a deeper understanding for researchers and professionals in the fields of natural product discovery and drug development.

Introduction to Saccharopolyspora spinosa and its Metabolites

Saccharopolyspora spinosa is a Gram-positive, aerobic, filamentous bacterium first isolated from soil samples in 1982.[1] Its significance in biotechnology stems from its ability to produce a range of bioactive secondary metabolites, most notably the spinosyns. These compounds are complex polyketide-derived macrolides with potent insecticidal activity, acting as allosteric modulators of nicotinic acetylcholine receptors in insects.[1]

Major Metabolites: Spinosyn A and D (Spinosad)

The most abundant and commercially important metabolites produced by S. spinosa are spinosyn A and spinosyn D.[2] A mixture of these two compounds constitutes the active ingredient of the bioinsecticide spinosad.[2] Spinosyn A is the major component, and spinosyn D is a closely related analog.

Minor Spinosyns

Beyond the major components, S. spinosa fermentations also yield a variety of structurally similar minor spinosyns. These include, but are not limited to, spinosyn B, J, K, and L.[3] These minor spinosyns often differ in the methylation or glycosylation patterns of the macrolide core and can serve as precursors for the synthesis of next-generation insecticides like spinetoram.

Cryptic and Novel Metabolites

Genome mining of Saccharopolyspora spinosa has revealed the presence of numerous biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions, suggesting a hidden potential for the production of novel bioactive compounds. Deletion of the spinosyn gene cluster has been shown to activate some of these cryptic pathways, leading to the production of linear and cyclic lipopeptides, such as gageostatins and gageopeptins, which have demonstrated antibacterial activity.

Quantitative Data on Spinosad Production

The yield of spinosad in Saccharopolyspora spinosa fermentations is highly dependent on the strain, medium composition, and culture conditions. The following tables summarize quantitative data from various studies aimed at improving spinosad production.

| Strain | Fermentation Condition | Spinosad Titer (mg/L) | Reference |

| Wild Type | Shake Flask | 309 | |

| Engineered Strain (spn overexpression) | Shake Flask | 693 | |

| Engineered Strain (spn overexpression) with Optimized Medium | Shake Flask | 920 | |

| Wild Type | Shake Flask | 40.39 | |

| Engineered Strain (PntAB overexpression) | Shake Flask | 75.32 | |

| WHU1123 | Shake Flask | 1818.73 | |

| ΔORF-L16 Mutant | Shake Flask | 1.69 | |

| High-Producing Mutant NT24 | Shake Flask | 858.3 | |

| Wild Type | Shake Flask | 167.6 | |

| Wild Type | Shake Flask | 285.76 | |

| Wild Type with Camellia Oil | Shake Flask | 520.07 | |

| Engineered Strain with Camellia Oil | Shake Flask | 784.72 | |

| Engineered Strain with Camellia Oil and Thiourea | Shake Flask | 843.40 |

Experimental Protocols

Fermentation Protocols

Successful fermentation of Saccharopolyspora spinosa for spinosad production relies on carefully formulated media for different stages of growth.

| Medium Type | Component | Concentration (g/L) | Reference |

| Solid Medium (for spore production) | Beef Extract | 1.0 | |

| Yeast Extract | 5.0 | ||

| Glucose | 10.0 | ||

| Tryptone | 3.0 | ||

| MgSO₄ | 2.0 | ||

| Agar | 20.0 | ||

| pH | 7.4 | ||

| Liquid Seed Medium | Cornstarch | 15.0 | |

| Mannitol | 20.0 | ||

| Cottonseed Meal | 20.0 | ||

| Yeast Extract | 15.0 | ||

| Soybean Meal | 15.0 | ||

| L-tyrosine | 1.0 | ||

| MgSO₄ | 2.0 | ||

| (NH₄)₂SO₄ | 0.5 | ||

| pH | 7.0 | ||

| Fermentation Medium | Soybean Oil | 12.5 | |

| Corn Steep Powder | 10.0 | ||

| Yeast Extract Powder | 4.0 | ||

| Glucose | 60.0 | ||

| Soybean Meal | 15.0 | ||

| Cottonseed Meal | 40.0 | ||

| NaH₂PO₄ | 2.0 | ||

| FeSO₄ | 0.05 | ||

| CaCO₃ | 5.0 | ||

| pH | 7.4 | ||

| Optimized Fermentation Medium | Mannitol | 98.0 | |

| Cottonseed Flour | 43.0 | ||

| Corn Steep Liquor | 12.9 | ||

| KH₂PO₄ | 0.5 | ||

| CaCO₃ | 3.0 | ||

| pH | 7.0 |

-

Spore Production: S. spinosa is cultured on solid medium at 28°C to produce spores.

-

Seed Culture: Fresh spores are transferred to a liquid seed medium and incubated at 28°C for 3 days with agitation.

-

Production Culture: The seed culture is inoculated into the fermentation medium at a 15% (v/v) inoculum level and incubated at 28°C for 10 days with agitation.

Extraction and Purification Protocol for Spinosad

The following protocol outlines a general method for the extraction and purification of spinosad from fermentation broth.

-

Alkalinization and Precipitation: Adjust the pH of the fermentation broth to >8 with an alkali solution (e.g., NaOH). This causes the spinosad to precipitate.

-

Solid-Liquid Separation: Separate the solid precipitate (containing spinosad) from the liquid broth via filtration or centrifugation. The resulting solid is the filter cake.

-

Redissolution and Acidification: Dissolve the filter cake in water and then acidify the solution to a pH of <5 with an acid (e.g., HCl). This brings the spinosad back into solution.

-

Solvent Extraction: Extract the acidified aqueous solution with an organic solvent such as ethyl acetate. The spinosad will partition into the organic phase.

-

Decolorization: Treat the organic extract with activated carbon to remove pigments and other impurities.

-

Back Extraction: Perform a back extraction by mixing the decolorized organic phase with an acidic aqueous solution. The spinosad will move back into the aqueous phase.

-

Crystallization: Add alkali to the aqueous solution to raise the pH, causing the purified spinosad to crystallize out of solution.

-

Collection and Drying: Collect the spinosad crystals by filtration and dry them to obtain the final product.

Analytical Protocol: HPLC Quantification of Spinosyn A and D

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of spinosyn A and D.

-

Instrumentation: A liquid chromatograph equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., ammonium acetate) is typically employed in a gradient or isocratic elution.

-

Detection: UV detection at a wavelength of 250 nm.

-

Quantification: External standards of known concentrations of spinosyn A and D are used to generate a calibration curve for accurate quantification.

Signaling Pathways and Metabolic Networks

The production of spinosyns in Saccharopolyspora spinosa is a complex process that is tightly regulated and interconnected with primary metabolism.

Spinosyn Biosynthetic Pathway

The biosynthesis of spinosyns begins with the formation of a polyketide chain by a Type I polyketide synthase (PKS). This backbone is then modified and glycosylated with two deoxysugars, forosamine and rhamnose, to form the final spinosyn structures.

Caption: Biosynthetic pathway of spinosyns A and D in S. spinosa.

Interconnection with Primary Metabolism

The precursors for spinosyn biosynthesis, namely acetyl-CoA, propionyl-CoA, and the building blocks for the deoxysugars, are derived from central carbon metabolism, including glycolysis, the pentose phosphate pathway, and the TCA cycle.

Caption: Central metabolic pathways feeding into spinosyn biosynthesis.

Regulatory Network of Spinosyn Production

The production of spinosyns is regulated by a complex network of genes. The LysR family transcriptional regulator ORF-L16 has been identified as a key positive regulator of the spinosyn biosynthetic gene cluster. Additionally, genes involved in morphological development, such as bldD, ssgA, whiA, whiB, and fstZ, have been shown to influence spinosad production, suggesting a link between secondary metabolism and cellular differentiation.

Caption: Key regulatory elements controlling spinosyn production.

Conclusion

Saccharopolyspora spinosa remains a valuable source of potent and environmentally friendly insecticides. A thorough understanding of its fermentation-derived metabolites, from the major spinosyns to the yet-to-be-discovered cryptic compounds, is crucial for the continued development of novel and effective pest control agents. The detailed protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers and industry professionals, enabling further optimization of production processes and facilitating the exploration of the full metabolic potential of this remarkable actinobacterium. Future research, aided by systems biology approaches and advanced genetic engineering tools, will undoubtedly unlock new opportunities for harnessing the diverse chemistry of Saccharopolyspora spinosa.

References

Spinosyn D Aglycone: A Technical Guide to a Bioactive Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinosyn D aglycone, the tetracyclic macrolide core of the potent insecticidal agent Spinosyn D, represents a key scaffold for the development of novel pest control agents. While the parent compound's efficacy is well-established, the bioactivity of the aglycone itself is markedly reduced, highlighting the critical role of its saccharide moieties in target engagement. This technical guide provides an in-depth analysis of this compound, including its synthesis, proposed mechanism of action, and relevant experimental protocols. Due to a paucity of direct quantitative data on the aglycone's bioactivity, this document leverages data from its parent compound, Spinosyn D, to infer its likely, albeit weak, biological interactions.

Introduction

Spinosyns are a class of insecticidal compounds derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa.[1][2] The commercial product, spinosad, is a mixture of Spinosyn A and Spinosyn D, with the latter being a minor but potent component.[3] These macrolides exert their insecticidal effect through a unique mode of action, primarily targeting the nicotinic acetylcholine receptors (nAChRs) of the insect nervous system.[4][5] this compound is the core polyketide-derived structure of Spinosyn D, obtained by the hydrolytic removal of the forosamine and tri-O-methylrhamnose sugar groups. While the aglycone itself demonstrates significantly lower insecticidal activity compared to its glycosylated parent, its chemical backbone serves as a valuable template for synthetic and semi-synthetic modifications aimed at developing new insecticidal agents with improved properties. Understanding the synthesis and baseline bioactivity of this compound is therefore crucial for researchers in the field of agrochemical development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₆O₅ | |

| Molecular Weight | 416.6 g/mol | |

| Appearance | White solid | - |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | |

| Storage | -20°C | - |

Bioactivity and Mechanism of Action

The insecticidal activity of Spinosyn D is primarily attributed to its interaction with the insect nervous system. The aglycone is believed to retain the same mechanism of action, albeit with substantially reduced potency.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The primary target of spinosyns is a unique binding site on the α6 subunit of insect nAChRs. Unlike neonicotinoid insecticides, which act as agonists at the acetylcholine binding site, spinosyns are allosteric modulators. They bind to a site distinct from the acetylcholine binding site, leading to prolonged activation of the receptor and hyperexcitation of the insect's nervous system. This results in involuntary muscle contractions, paralysis, and ultimately, death of the insect. While no specific binding affinity data for this compound has been published, it is hypothesized to interact with the same allosteric site on the nAChR, but with a much lower affinity due to the absence of the saccharide moieties that are critical for potent binding.

Interaction with GABA Receptors

In addition to their primary action on nAChRs, spinosyns have also been shown to have secondary effects on γ-aminobutyric acid (GABA) receptors in insects. They can act as antagonists of GABA-gated chloride channels, further contributing to neuronal hyperexcitation. Similar to its interaction with nAChRs, the effect of this compound on GABA receptors is presumed to be significantly weaker than that of the parent compound.

Quantitative Bioactivity Data (Hypothetical)

As previously stated, there is a lack of published quantitative bioactivity data for this compound. The following table presents hypothetical LC50 (lethal concentration, 50%) values to illustrate the expected significant decrease in insecticidal activity compared to the parent compound, Spinosyn D. These values are for illustrative purposes and are not derived from experimental data.

| Compound | Target Pest | Bioassay Method | Hypothetical LC50 |

| Spinosyn D | Tobacco Budworm (Heliothis virescens) | Topical Application | ~0.1 µg/g |

| This compound | Tobacco Budworm (Heliothis virescens) | Topical Application | >100 µg/g |

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and representative bioassays for evaluating its activity.

Synthesis of this compound via Hydrolysis

This protocol is adapted from the method described by Creemer et al. (1998).

Workflow for the Synthesis of this compound:

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Spinosyn D Aglycone

These application notes provide detailed methodologies for the detection and quantification of Spinosyn D aglycone, a key metabolite of the insecticide Spinosad. The protocols are intended for researchers, scientists, and drug development professionals. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific methods for the direct analysis of this compound are not extensively reported in the literature, the following protocols are adapted from validated methods for its parent compound, Spinosyn D.

Overview of Analytical Methods

The detection of this compound can be achieved through chromatographic separation followed by various detection techniques. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for relatively clean samples and higher concentrations of the analyte.[1][2]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex matrices and trace-level quantification.[3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative performance data from validated methods for Spinosyn D, which can be considered as target performance parameters for the adapted this compound methods.

Table 1: HPLC-UV Method Performance for Spinosyn D

| Parameter | Value | Reference |

| Limit of Quantitation (LOQ) | 0.010 to 0.040 µg/g | |

| Limit of Detection (LOD) | 0.001 mg/kg | |

| Linearity (Correlation Coefficient, r²) | >0.999 | |

| Recovery | 74.9% to 104.0% |

Table 2: LC-MS/MS Method Performance for Spinosyn D

| Parameter | Value | Reference |

| Limit of Quantitation (LOQ) | 0.001 - 0.1 mg/kg | |

| Limit of Detection (LOD) | 0.0003 - 0.03 mg/kg | |

| Linearity (Correlation Coefficient, r²) | ≥0.99 | |

| Recovery | 74% to 104% |

Experimental Protocols

Protocol 1: Analysis of this compound by HPLC-UV

This protocol is adapted from established methods for Spinosad analysis. The aglycone, being more polar than Spinosyn D, will likely have a shorter retention time under reversed-phase conditions.

3.1.1. Sample Preparation (from a solid matrix)

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile.

-

Homogenize for 1 minute using a high-speed homogenizer.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

3.1.2. HPLC-UV Instrumental Parameters

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water (gradient or isocratic, e.g., 70:30 v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 250 nm

-

Injection Volume: 20 µL

3.1.3. Workflow Diagram

Caption: HPLC-UV analysis workflow for this compound.

Protocol 2: Analysis of this compound by LC-MS/MS

This protocol offers higher sensitivity and selectivity and is adapted from methods for Spinosyn D in complex matrices.

3.2.1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting pesticide residues from various matrices.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at 5000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the supernatant and transfer it to a dispersive SPE (d-SPE) tube containing MgSO₄ and a sorbent (e.g., PSA or C18) to remove interferences.

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

-

Filter the supernatant through a 0.22 µm filter into an LC-MS vial.

3.2.2. LC-MS/MS Instrumental Parameters

-

LC System:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

MS/MS System:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions: These will need to be determined for this compound. The precursor ion will be the [M+H]⁺ of the aglycone. Product ions would be determined by fragmentation in the collision cell.

-

Collision Energy and other MS parameters: Optimize by direct infusion of a this compound standard.

-

3.2.3. Workflow Diagram

Caption: LC-MS/MS analysis workflow using QuEChERS sample preparation.

Method Validation Considerations

For both protocols, method validation should be performed according to standard guidelines (e.g., ICH, FDA). Key validation parameters include:

-

Specificity/Selectivity: Assess the ability to detect the analyte in the presence of matrix components.

-

Linearity: Establish a linear relationship between concentration and response over a defined range.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Matrix Effects (for LC-MS/MS): Assess the suppression or enhancement of ionization by co-eluting matrix components.

Hydrolysis of Spinosyn D to Aglycone

For the preparation of a this compound standard for method development and validation, a hydrolysis procedure can be employed. Mild acidic conditions can be used to hydrolyze the forosamine sugar from the 17-position of Spinosyn D to yield the 17-pseudoaglycone. More vigorous acidic conditions can then be used to remove the tri-O-methylrhamnose from the 9-position to yield the aglycone. However, care must be taken as these conditions can lead to decomposition of the Spinosyn D pseudoaglycone. An alternative approach involves a multi-step enzymatic and chemical process to yield the aglycone.

Caption: Simplified hydrolysis pathway of Spinosyn D to its aglycone.

References

- 1. Determination of spinosad and its metabolites in food and environmental matrices. 1. High-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of spinosyn A and spinosyn D in animal-derived products using multiwalled carbon nanotubes coupled with LC-MS/MS for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Determination of spinosyns A and D residues in food by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Analysis of spinosad in animal and fishery products by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Purification of Spinosyn D Aglycone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and purification of Spinosyn D aglycone, a key intermediate for the development of novel spinosyn-based insecticides. The protocols are based on established literature, offering a foundation for laboratory-scale synthesis and purification.

Introduction